Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate
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Overview
Description
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an ethyl(methyl)amino group, and a methylnicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate typically involves the esterification of 6-(ethyl(methyl)amino)-2-methylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted nicotinates.
Scientific Research Applications
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the ethyl(methyl)amino group.
Ethyl nicotinate: Similar but has an ethyl ester group instead of a methyl ester group.
Methyl 2-methylnicotinate: Similar but lacks the ethyl(methyl)amino group.
Uniqueness
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate is unique due to the presence of both the ethyl(methyl)amino group and the methyl ester group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a range of chemical reactions that are not possible with simpler nicotinates.
Biological Activity
Methyl 6-(ethyl(methyl)amino)-2-methylnicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and comparisons with structurally related compounds.
Chemical Structure and Properties
This compound is classified as a nicotinic acid ester. Its molecular formula is C12H16N2O2, with a molecular weight of approximately 208.26 g/mol. The compound features a methyl group, an ethyl group, and a methylamino group attached to the nicotinate moiety, which contributes to its unique biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Vasodilation : Studies suggest that this compound can induce vasodilation, potentially making it useful for cardiovascular applications.
- Antitumor Effects : Preliminary investigations have shown that derivatives of this compound may possess antitumor properties, particularly in targeting specific cancer cell lines .
- Neuroprotective Effects : There is ongoing research into its neuroprotective capabilities, particularly in conditions like Charcot-Marie-Tooth disease .
The biological effects of this compound are likely mediated through its interaction with various molecular targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in metabolic and signaling pathways. For example, its structural similarity to other nicotinic compounds suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and muscle contraction.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | CAS Number | Molecular Formula | Notable Features |
---|---|---|---|
Methyl 6-methylnicotinate | 5470-70-2 | C8H9NO2 | Used in CNS disorder treatments; simpler structure. |
Methyl 6-amino-2-methylnicotinate | 1355218-00-6 | C9H10N2O2 | Contains an amino group; different pharmacological properties. |
Ethyl 6-methoxy-2-methylnicotinate | 71744067 | C10H11NO3 | Features a methoxy group; distinct solubility characteristics. |
Methyl 6-hydroxymethyl-nicotinate | 10165-86-3 | C9H11NO3 | Hydroxymethyl substituent alters reactivity. |
Methyl 6-Cyanopyridine-3-carboxylate | 89809-65-4 | C9H8N2O2 | Contains a cyano group; used in different synthetic pathways. |
The table highlights how this compound stands out due to its specific combination of functional groups that confer particular biological activities not present in the other compounds listed above.
Case Studies and Research Findings
- Vasodilatory Effects : In vitro studies demonstrated that this compound can significantly enhance blood flow in isolated vascular tissues, suggesting its potential utility in treating conditions like hypertension.
- Anticancer Activity : A series of studies focused on the compound's derivatives revealed promising results against various cancer cell lines, indicating that modifications to the structure could enhance potency and selectivity against tumor cells .
- Neuroprotective Studies : Research involving models of neurodegenerative diseases has shown that the compound may help mitigate cellular stress and promote neuronal survival, highlighting its therapeutic potential for conditions such as Alzheimer's disease.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-5-13(3)10-7-6-9(8(2)12-10)11(14)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
NWYHLTJXQWPYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
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